molecular formula C22H19N3O5S2 B2987218 N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 895454-02-1

N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B2987218
CAS No.: 895454-02-1
M. Wt: 469.53
InChI Key: JIDVXVIZSIERDV-FCQUAONHSA-N
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Description

N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound with a unique structure that includes a dioxolobenzothiazole core, a pyrrolidinylsulfonyl group, and a propynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide typically involves multiple steps, starting from commercially available reactants. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Mechanism of Action

The mechanism of action of N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide is unique due to its combination of a dioxolobenzothiazole core, a propynyl group, and a pyrrolidinylsulfonyl group. This structure imparts distinct fluorescence properties and enzyme inhibition capabilities, making it valuable for various scientific applications .

Properties

IUPAC Name

N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c1-2-9-25-17-12-18-19(30-14-29-18)13-20(17)31-22(25)23-21(26)15-5-7-16(8-6-15)32(27,28)24-10-3-4-11-24/h1,5-8,12-13H,3-4,9-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDVXVIZSIERDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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